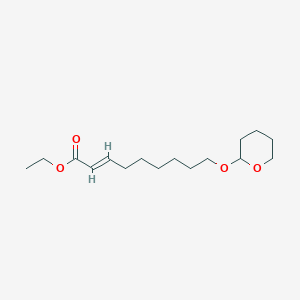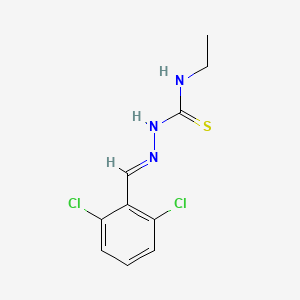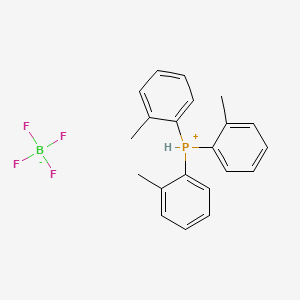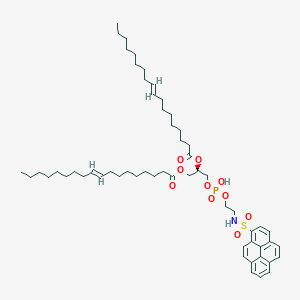
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is an organic compound that features a tetrahydropyranyl (THP) ether group. This compound is often used in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate typically involves the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . This reaction is carried out in a solvent like dichloromethane at ambient temperature. The resulting THP ether is then subjected to further reactions to introduce the nonenoate group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The THP ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nonenoate group can be reduced to form saturated esters.
Substitution: The THP ether can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) is typical.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated esters.
Substitution: Parent alcohol and 5-hydroxypentanal.
科学的研究の応用
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is utilized in various scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate involves the formation of a stable THP ether, which protects the alcohol group from unwanted reactions. The THP group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar THP ring structure.
2-(2-Propynyloxy)tetrahydro-2H-pyran: Another THP ether with an alkyne group.
3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne: A THP ether with a propyne group.
Uniqueness
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is unique due to its combination of a THP ether and a nonenoate group, which provides both stability and reactivity. This dual functionality makes it a valuable intermediate in complex organic syntheses.
特性
分子式 |
C16H28O4 |
|---|---|
分子量 |
284.39 g/mol |
IUPAC名 |
ethyl (E)-9-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3/b11-7+ |
InChIキー |
AXXTXZDFSADIJE-YRNVUSSQSA-N |
異性体SMILES |
CCOC(=O)/C=C/CCCCCCOC1CCCCO1 |
正規SMILES |
CCOC(=O)C=CCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)




![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)






